2-(bromomethyl)-5-(trifluoromethyl)thiophene
Description
Properties
CAS No. |
1379327-48-6 |
|---|---|
Molecular Formula |
C6H4BrF3S |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H4BrF3S/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2 |
InChI Key |
RQMHQBOANGFZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-5-(trifluoromethyl)thiophene
The foundational step in this route involves obtaining 2-bromo-5-(trifluoromethyl)thiophene (CAS 143469-22-1), a commercially available precursor. This compound serves as the substrate for subsequent cross-coupling reactions.
Kumada Cross-Coupling for Methyl Group Introduction
A nickel-catalyzed Kumada coupling replaces the bromine atom at position 2 with a methyl group. For instance, reacting 2-bromo-5-(trifluoromethyl)thiophene with methylmagnesium bromide (MeMgBr) in the presence of NiCl₂(dppp) yields 2-methyl-5-(trifluoromethyl)thiophene. Typical conditions include:
Radical Bromination of the Methyl Group
The methyl group at position 2 undergoes bromination using N-bromosuccinimide (NBS) under radical conditions. A mixture of NBS (1.2 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride (CCl₄) is refluxed under UV light for 6–8 hours, achieving selective bromination at the benzylic position.
| Parameter | Value |
|---|---|
| NBS Equivalents | 1.2 |
| Initiator | AIBN (0.1 equiv) |
| Solvent | CCl₄ |
| Temperature | Reflux (~77°C) |
| Yield | 65–78% |
Direct Bromination of 2-Methyl-5-(trifluoromethyl)thiophene
Preparation of 2-Methyl-5-(trifluoromethyl)thiophene
Alternative syntheses of the intermediate 2-methyl-5-(trifluoromethyl)thiophene include cyclization strategies. For example, reacting 1,4-diketones with Lawesson’s reagent forms the thiophene core, though yields are moderate (50–60%).
Bromination Using HBr and Peroxides
Electrophilic bromination with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) at 40°C selectively targets the methyl group, as demonstrated in analogous thiophene brominations.
| Parameter | Value |
|---|---|
| HBr Concentration | 40% (w/w) |
| H₂O₂ Equivalents | 1.5 |
| Solvent | Dichloroethane |
| Temperature | 40°C |
| Yield | 72–80% |
Oxidative Bromination via Hydroxymethyl Intermediate
Oxidation of Methyl to Hydroxymethyl
Controlled oxidation of the methyl group using manganese dioxide (MnO₂) in dichloromethane (DCM) at 25°C yields 2-(hydroxymethyl)-5-(trifluoromethyl)thiophene.
| Parameter | Value |
|---|---|
| Oxidizing Agent | MnO₂ (3 equiv) |
| Solvent | DCM |
| Reaction Time | 48 hours |
| Yield | 55–60% |
Conversion to Bromomethyl Using PBr₃
Treating the hydroxymethyl intermediate with phosphorus tribromide (PBr₃) in diethyl ether substitutes the hydroxyl group with bromine.
| Parameter | Value |
|---|---|
| PBr₃ Equivalents | 1.5 |
| Solvent | Diethyl Ether |
| Temperature | 0°C to 25°C |
| Yield | 85–90% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cross-Coupling | High selectivity | Multi-step synthesis | 65–85% |
| Direct Bromination | Single-step | Requires harsh conditions | 72–80% |
| Oxidative Pathway | High final yield | Lengthy oxidation step | 55–90% |
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(trifluoromethyl)thiophene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-methyl-5-(trifluoromethyl)thiophene.
Scientific Research Applications
Organic Synthesis
Versatile Building Block:
2-(Bromomethyl)-5-(trifluoromethyl)thiophene serves as a versatile intermediate in organic synthesis. Its bromomethyl group is highly reactive and participates readily in nucleophilic substitution reactions, making it a valuable building block for constructing more complex molecules.
Synthesis of Thiophene Derivatives:
The compound can be utilized to synthesize various thiophene derivatives, which are significant in medicinal chemistry due to their biological activities. For instance, it can be transformed into other functionalized thiophenes that may exhibit antibacterial or anticancer properties.
Materials Science
Electronic Materials:
The unique electronic properties of 2-(bromomethyl)-5-(trifluoromethyl)thiophene make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to enhance charge transport due to the trifluoromethyl group is particularly noteworthy .
Polymer Chemistry:
In polymer chemistry, this compound can act as a monomer or crosslinking agent, contributing to the development of new materials with improved thermal and mechanical properties. The incorporation of trifluoromethyl groups into polymer backbones can enhance material stability and performance under various conditions .
While specific biological activity data for 2-(bromomethyl)-5-(trifluoromethyl)thiophene is limited, compounds with similar structures often show significant biological properties. Thiophene derivatives are known for their potential antibacterial, antifungal, and anticancer activities. The presence of the trifluoromethyl group may enhance these activities due to increased lipophilicity and metabolic stability .
Case Studies and Research Findings
Recent studies have focused on the reactivity of 2-(bromomethyl)-5-(trifluoromethyl)thiophene with various nucleophiles and electrophiles. For example, research indicates that this compound can be used effectively in cross-coupling reactions to form complex organic structures, which could lead to new pharmaceuticals or advanced materials .
Furthermore, ongoing investigations into its interaction mechanisms aim to elucidate how structural modifications can enhance its biological activity or material properties, paving the way for innovative applications in drug development and materials engineering .
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5-(trifluoromethyl)thiophene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a versatile intermediate in various chemical transformations. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity. Molecular targets and pathways involved in its action depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups (EWGs):
- Trifluoromethyl (-CF₃): The -CF₃ group in 2-(bromomethyl)-5-(trifluoromethyl)thiophene increases electrophilicity at the bromomethyl site, facilitating nucleophilic attacks. This contrasts with electron-donating groups (e.g., -OCH₃ in 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene (3b)), which reduce reactivity but improve solubility in polar solvents .
- Chloro (-Cl) and Fluoro (-F): Derivatives like 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene (3a) exhibit moderate yields (~61–63%) in Suzuki reactions, indicating that halogens balance reactivity and steric hindrance .
Core Heterocycle Modifications
- Thiophene vs.
Suzuki Cross-Coupling Reactions
The synthesis of 2-(bromomethyl)-5-aryl-thiophenes involves coupling 2-bromo-5-(bromomethyl)thiophene with aryl boronic acids. Key findings include:
Table 1: Comparative Yields of Selected Thiophene Derivatives
Pharmacological Potential
- Antimicrobial Activity: Bromomethyl-thiophenes with EWGs (e.g., -Cl, -F) show moderate antimicrobial activity, though trifluoromethyl derivatives may offer improved pharmacokinetics due to enhanced lipophilicity .
- Antithrombotic Activity: Derivatives like 3a–i exhibit hemolytic and antithrombolytic properties, suggesting that the trifluoromethyl variant could similarly modulate blood platelet aggregation .
Material Science
- Electron-Transport Materials: The -CF₃ group’s electron-withdrawing nature could improve charge-carrier mobility in organic semiconductors, analogous to meso-substituted porphyrins with thiophene units .
Biological Activity
2-(Bromomethyl)-5-(trifluoromethyl)thiophene is an organosulfur compound characterized by a thiophene ring substituted with both bromomethyl and trifluoromethyl groups. This unique structure imparts distinctive electronic properties, making it a subject of interest in various fields, including organic synthesis and materials science. While specific biological activity data for this compound is limited, its structural analogs have shown significant biological properties, warranting a closer examination of its potential effects.
The biological activity of thiophene derivatives, including 2-(bromomethyl)-5-(trifluoromethyl)thiophene, is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's bioavailability and efficacy in biological systems.
Key Mechanisms:
- Radical Intermediates: The formation of radical intermediates during biochemical reactions can lead to the transfer of trifluoromethyl groups to target molecules, influencing enzyme activity and cellular signaling pathways.
- Enzyme Interaction: The compound may inhibit or activate specific enzymes by altering their conformation through binding interactions.
The biochemical properties of 2-(bromomethyl)-5-(trifluoromethyl)thiophene are critical in understanding its potential applications:
- Cellular Effects: This compound may influence cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular proteins can alter gene expression patterns, potentially affecting cell proliferation and differentiation.
- Stability and Degradation: Laboratory studies indicate that the stability and degradation of this compound under various conditions can lead to different biological effects over time. Long-term exposure may result in cumulative impacts on cellular processes.
Research Applications
2-(Bromomethyl)-5-(trifluoromethyl)thiophene has diverse applications in scientific research:
- Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical development.
- Drug Discovery: Investigated for its potential as a bioactive compound, it may contribute to the discovery of new therapeutic agents.
- Materials Science: Utilized in producing advanced materials such as organic semiconductors and polymers for electronic applications.
Comparative Analysis with Similar Compounds
To provide context for the biological activity of 2-(bromomethyl)-5-(trifluoromethyl)thiophene, we can compare it with other thiophene derivatives known for their biological activities:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-Thiophenecarboxylic acid | Antimicrobial | Exhibits significant antibacterial properties |
| 3-Trifluoromethylthiophene | Anticancer | Enhanced lipophilicity increases efficacy against cancer cells |
| 2-Methylthiophene | Antifungal | Effective against various fungal strains |
Case Studies
While direct case studies on 2-(bromomethyl)-5-(trifluoromethyl)thiophene are scarce, research on structurally similar compounds provides insights into its potential effects:
- Antimicrobial Activity: Studies on thiophene derivatives have shown promising results against bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .
- Anticancer Properties: Research indicates that thiophene compounds can inhibit tumor growth in various cancer models, highlighting the need for further investigation into the anticancer potential of 2-(bromomethyl)-5-(trifluoromethyl)thiophene .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(bromomethyl)-5-(trifluoromethyl)thiophene?
- Methodological Answer : The compound can be synthesized via radical bromination of 5-(trifluoromethyl)thiophene using N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) under reflux in inert solvents like CCl₄ or THF . Alternatively, electrophilic bromination with reagents like CBr₄ in the presence of Lewis acids (e.g., FeBr₃) achieves moderate yields (~66%) . Key parameters include:
-
Temperature : 60–80°C for radical-initiated reactions.
-
Solvent : Non-polar solvents enhance selectivity for bromomethylation.
-
Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate) is critical for isolating high-purity products.
- Data Table : Synthesis Methods Comparison
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Radical Bromination | NBS, AIBN, CCl₄, reflux | ~75% | |
| Electrophilic Bromination | CBr₄, FeBr₃, CH₂Cl₂ | 66% |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
-
¹H/¹³C NMR : Confirm regioselectivity of bromomethyl and trifluoromethyl groups. The trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹⁹F NMR .
-
Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments) with high resolution (±0.001 Da tolerance) .
-
X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
- Data Table : Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Structural confirmation | |
| HRMS | Molecular weight verification |
Advanced Research Questions
Q. How can researchers address contradictions between substitution and coupling reaction pathways?
- Methodological Answer : Competing pathways (e.g., Suzuki coupling vs. nucleophilic substitution ) depend on:
- Catalyst Choice : Pd(PPh₃)₄ promotes coupling, while polar aprotic solvents (DMF) favor substitution .
- Substrate Design : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the bromomethyl site, favoring substitution. Steric hindrance directs reactivity toward coupling .
Case Study : In cross-coupling reactions, ligand screening (e.g., SPhos vs. XPhos) optimizes yield and minimizes side products .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in materials science?
- Methodological Answer :
-
Analog Synthesis : Replace bromomethyl with iodomethyl or chloromethyl groups to study electronic effects on conductivity in organic semiconductors .
-
DFT Calculations : Predict HOMO/LUMO gaps and charge transport properties using software like Gaussian .
-
Thin-Film Characterization : Use AFM and UV-vis spectroscopy to correlate substituent effects with device performance .
- Data Table : Key Analogs and Properties
Q. What parameters influence the scalability of synthesis methods for this compound?
- Methodological Answer :
- Reagent Stoichiometry : Excess NBS (>1.2 eq.) improves conversion but complicates purification .
- Solvent Recovery : THF or DCM recycling reduces costs in large-scale reactions .
- Reaction Monitoring : In-line FTIR or HPLC tracks intermediates and prevents over-bromination .
Q. How does the compound’s stability under various conditions impact experimental outcomes?
- Methodological Answer :
- Thermal Stability : Decomposes above 100°C, requiring low-temperature storage (<4°C) to prevent dimerization .
- Light Sensitivity : Amber glassware or darkroom handling mitigates photolytic degradation .
- Hydrolysis : Susceptible to moisture; reactions must be conducted under anhydrous conditions (e.g., molecular sieves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
